molecular formula C17H21NO2 B276689 (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine CAS No. 510723-63-4

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine

Cat. No.: B276689
CAS No.: 510723-63-4
M. Wt: 271.35 g/mol
InChI Key: CSBGVZKANSYCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO2 It consists of two benzylamine groups, one substituted with an ethoxy group at the ortho position and the other with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxybenzylamine and 4-methoxybenzylamine.

    Condensation Reaction: The two benzylamine derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzyme activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzylamine: A related compound with a single ethoxybenzyl group.

    4-Methoxybenzylamine: A related compound with a single methoxybenzyl group.

    2-Methoxybenzylamine: A compound with a methoxy group at the ortho position.

Uniqueness

(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its mono-substituted counterparts.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBGVZKANSYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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